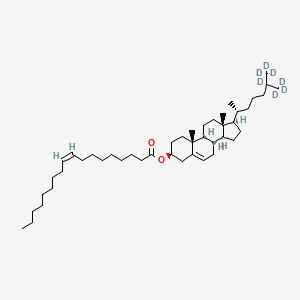

Cholesteryl oleate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H78O2 |

|---|---|

Poids moléculaire |

658.1 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i2D3,3D3,35D |

Clé InChI |

RJECHNNFRHZQKU-IHPCOYDHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)C([2H])([2H])[2H] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Cholesteryl Oleate-d7: A Technical Guide for Lipidomics Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl oleate-d7, a deuterated analog of the endogenous cholesteryl oleate, has emerged as an indispensable tool for researchers, particularly in mass spectrometry-based lipid analysis. This technical guide provides a comprehensive overview of this compound, its function as an internal standard in lipidomics, detailed experimental protocols, and the biological significance of its non-deuterated counterpart.

Core Concepts: Understanding this compound

This compound is a synthetic, stable isotope-labeled version of cholesteryl oleate.[1][2] In this molecule, seven hydrogen atoms on the cholesterol moiety have been replaced with deuterium atoms.[3] This isotopic labeling makes it chemically almost identical to the natural cholesteryl oleate but with a higher mass. This mass difference is the key to its utility in mass spectrometry, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C45H71D7O2 | [4] |

| Molecular Weight | ~658.14 g/mol | [4] |

| CAS Number | 1416275-35-8 | [4] |

| Synonyms | 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3β-ol (9Z-octadecenoate) | [3] |

| Form | Typically supplied as a solution in methylene chloride or other organic solvents. | [3] |

| Storage | -20°C | [3] |

The Pivotal Role of this compound in Lipidomics

The primary function of this compound in lipidomics is to serve as an internal standard for the accurate quantification of cholesteryl esters and potentially other lipids.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variations that can occur during the analytical workflow.

The Principle of Internal Standardization

During sample preparation (e.g., lipid extraction) and analysis (e.g., LC-MS), analyte loss and variations in instrument response can occur. An ideal internal standard is a compound that is added to the sample at a known concentration at the beginning of the workflow and behaves identically to the analyte of interest throughout the entire process. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as any variations will affect both compounds equally and thus be canceled out.

Advantages of Using this compound:

-

Minimizes Extraction Variability: It accounts for inconsistencies in lipid extraction efficiency between samples.

-

Corrects for Matrix Effects: In complex biological samples, other molecules can suppress or enhance the ionization of the analyte in the mass spectrometer. As this compound has very similar physicochemical properties to the endogenous cholesteryl esters, it experiences similar matrix effects.

-

Compensates for Instrument Fluctuation: It corrects for variations in injection volume and instrument response over time.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for a variety of sample types, including cells and tissues.

Materials:

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or PBS)

-

Glass vials with Teflon-lined caps

-

Centrifuge

Procedure:

-

Sample Preparation: Homogenize tissue samples or prepare cell pellets.

-

Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. The amount should be comparable to the expected level of endogenous cholesteryl esters.

-

Solvent Addition: Add chloroform:methanol (2:1, v/v) to the sample. For every 100 µL of aqueous sample, use 1 mL of the chloroform:methanol mixture.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of chloroform:methanol). Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Parameters (Example): [5]

| Parameter | Setting |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water/Methanol (60/40, v/v) with 10 mM ammonium acetate |

| Mobile Phase B | Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate |

| Gradient | 35-100% B over 13 min, hold at 100% B for 0.8 min, then re-equilibrate at 35% B |

| Flow Rate | 260 µL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Example for Cholesteryl Esters): [5]

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Spray Voltage | 4.4 kV |

| Capillary Temperature | 350°C |

| Sheath Gas Flow | 45 units |

| Auxiliary Gas Flow | 15 units |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Cholesteryl oleate) | m/z 651.6 (as [M+H]+) or m/z 668.6 (as [M+NH4]+) |

| Precursor Ion (this compound) | m/z 658.6 (as [M+H]+) or m/z 675.6 (as [M+NH4]+) |

| Product Ion (for all cholesteryl esters) | m/z 369.3 (corresponding to the neutral loss of the fatty acid and water from the cholesterol backbone) |

| Collision Energy | Optimization required, but typically in the range of 10-30 eV |

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this compound as an internal standard. Note: These are example values and will vary depending on the specific experiment and sample type.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 1-10 pmol |

| Limit of Quantification (LOQ) | 5-50 pmol |

| Linear Dynamic Range | 3-4 orders of magnitude |

| Recovery | >85% |

| Intra-day Precision (%RSD) | <10% |

| Inter-day Precision (%RSD) | <15% |

Mandatory Visualizations

Caption: Experimental workflow for quantitative lipidomics using this compound.

Caption: Simplified pathways of cholesteryl ester formation.

Biological Context: The Significance of Cholesteryl Oleate

While this compound is a synthetic standard, its non-deuterated counterpart, cholesteryl oleate, plays a crucial role in lipid metabolism and has been implicated in various physiological and pathological processes.

Synthesis and Storage

Cholesteryl esters, including cholesteryl oleate, are formed through the esterification of cholesterol with a fatty acid.[6] This process is catalyzed by two main enzymes:

-

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme primarily esterifies cholesterol with oleic acid, leading to the formation of cholesteryl oleate for storage in lipid droplets.[7]

-

Lecithin-cholesterol acyltransferase (LCAT): This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). It facilitates the esterification of cholesterol with fatty acids from phospholipids, which is crucial for reverse cholesterol transport.[7]

Role in Disease

The accumulation of cholesteryl esters, particularly cholesteryl oleate, within macrophages in the arterial wall is a hallmark of atherosclerosis.[7] This has led to significant interest in understanding the factors that regulate cholesteryl oleate metabolism in the context of cardiovascular disease. Furthermore, altered levels of cholesteryl esters have been observed in other conditions, and cholesteryl oleate has been investigated as a potential biomarker for certain types of cancer.[2]

Conclusion

This compound is a vital tool for researchers in the field of lipidomics, enabling the accurate and precise quantification of cholesteryl esters and other lipids. Its use as an internal standard in LC-MS/MS-based methods helps to overcome the inherent challenges of complex biological sample analysis, thereby ensuring the reliability of quantitative data. A thorough understanding of its application, coupled with an appreciation for the biological significance of cholesteryl oleate, empowers researchers to gain deeper insights into the intricate world of lipids and their role in human health and disease.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 7. ahajournals.org [ahajournals.org]

The Role of Cholesteryl Oleate-d7 in Unraveling Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cholesteryl oleate-d7, a deuterated stable isotope-labeled compound, in advancing our understanding of cholesterol metabolism. By delving into its applications as an internal standard and a metabolic tracer, this document provides a comprehensive resource for researchers in lipidomics, drug discovery, and the study of metabolic diseases.

Introduction to this compound and Stable Isotope Labeling

Cholesteryl oleate is a predominant cholesteryl ester in the human body, playing a crucial role in the transport and storage of cholesterol.[1] this compound is a synthetic version of this molecule where seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical techniques, as it can be distinguished from its naturally occurring, non-labeled counterpart based on its higher mass.[1]

Stable isotope labeling has become a gold-standard methodology for studying the dynamic processes of lipid metabolism in vivo.[2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies, allowing for repeated measurements and investigations in diverse populations.[2] this compound is employed in two primary capacities in cholesterol metabolism research:

-

As an Internal Standard: In quantitative lipidomics, this compound is added to biological samples at a known concentration. By comparing the mass spectrometry signal of the endogenous (unlabeled) cholesteryl oleate to that of the deuterated internal standard, researchers can accurately quantify the absolute amount of cholesteryl oleate in the sample. This method corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[3][4]

-

As a Metabolic Tracer: When introduced into a biological system, this compound can be tracked as it moves through various metabolic pathways. This allows for the investigation of dynamic processes such as reverse cholesterol transport (RCT), cholesterol esterification, and lipoprotein kinetics. By monitoring the appearance and disappearance of the deuterated label in different lipid pools over time, researchers can calculate flux rates and gain insights into the regulation of cholesterol homeostasis.[5][6]

Quantitative Data Presentation

The use of deuterated cholesteryl esters as tracers has enabled the precise quantification of key steps in cholesterol metabolism. The following tables summarize representative quantitative data from in vivo human studies on reverse cholesterol transport (RCT), a critical pathway for removing excess cholesterol from peripheral tissues.

Table 1: In Vivo Cholesterol Flux Rates in Humans

| Parameter | Flux Rate (mg/kg per hour) | Description |

| Tissue Free Cholesterol (FC) Efflux | 3.79 ± 0.88 | The rate at which free cholesterol moves from peripheral tissues into the plasma.[7][8] |

| Red Blood Cell FC Exchange | 3.38 ± 1.10 | The rate of exchange of free cholesterol between red blood cells and plasma.[7][8] |

| Plasma FC Esterification | 1.10 ± 0.38 | The rate at which free cholesterol in the plasma is converted to cholesteryl esters by LCAT.[7][8] |

Data are presented as mean ± standard deviation. These values were obtained from studies involving healthy volunteers using stable isotope tracers and multicompartmental modeling.[7][8]

Table 2: Fecal Sterol Excretion of Plasma-Derived Cholesterol

| Parameter | Recovery (% of administered tracer) | Description |

| Fecal Bile Acids | 7% | The percentage of intravenously administered labeled cholesterol that is converted to bile acids and excreted in the feces over 7 days.[7][8] |

| Fecal Neutral Sterols | 12% | The percentage of intravenously administered labeled cholesterol that is excreted as neutral sterols (e.g., cholesterol, coprostanol) in the feces over 7 days.[7][8] |

These data represent the ultimate removal of cholesterol from the body, a key endpoint of the reverse cholesterol transport pathway.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and other deuterated cholesterol tracers.

In Vivo Tracer Study for Reverse Cholesterol Transport (RCT)

This protocol outlines a typical in vivo study in humans to quantify cholesterol flux rates using a stable isotope tracer.

Objective: To measure the rates of tissue free cholesterol efflux, plasma free cholesterol esterification, and fecal sterol excretion.

Materials:

-

Sterile, injectable solution of deuterated cholesterol (e.g., [2,3-¹³C₂]-cholesterol or cholesterol-d7).[7]

-

Blood collection tubes (containing anticoagulant, e.g., EDTA).

-

Centrifuge for plasma separation.

-

Materials for fecal sample collection and homogenization.

-

Instrumentation for lipid extraction and LC-MS/MS analysis.

Procedure:

-

Tracer Administration: A constant intravenous infusion of the deuterated cholesterol tracer is administered to the study participant over a defined period (e.g., 24-32 hours).[8]

-

Blood Sampling: Blood samples are collected at frequent, predetermined intervals during and after the tracer infusion (e.g., at baseline, and then every few hours for up to 5 days).[8]

-

Fecal Sample Collection: All fecal samples are collected for a period of 7 days following the tracer infusion.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma.

-

Lipid Extraction: Lipids are extracted from plasma and homogenized fecal samples using a standard method such as the Folch or Bligh-Dyer procedure.[9]

-

Internal Standard Addition: A known amount of a different deuterated cholesteryl ester (e.g., this compound if the tracer was ¹³C-cholesterol) is added to each sample as an internal standard for quantification.

-

-

LC-MS/MS Analysis:

-

The extracted lipids are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3][9]

-

The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the deuterated tracer, the endogenous (unlabeled) cholesterol and cholesteryl esters, and the internal standard.

-

-

Data Analysis and Kinetic Modeling:

-

The isotopic enrichment (the ratio of labeled to unlabeled molecules) is calculated for free cholesterol and cholesteryl esters in plasma at each time point.

-

The total amount of labeled tracer excreted in the feces (as neutral sterols and bile acids) is determined.

-

The data are fitted to a multicompartmental model (e.g., using software like SAAM II) to calculate the in vivo flux rates of cholesterol through the different compartments of the RCT pathway.[8]

-

Quantification of Cholesteryl Esters in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analytical procedure for accurately measuring the concentration of various cholesteryl ester species in a biological sample.

Objective: To determine the absolute concentration of cholesteryl oleate and other cholesteryl esters in plasma, cells, or tissues.

Materials:

-

This compound internal standard solution of known concentration.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cultured cells.

-

Add a precise volume of the this compound internal standard solution to the sample.

-

-

Lipid Extraction: Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.[9]

-

LC-MS/MS Analysis:

-

Inject the lipid extract into the LC-MS/MS system.

-

Separate the different lipid species using a suitable LC gradient.

-

Detect the cholesteryl esters using the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM) or precursor ion scanning. The instrument will be set to detect the specific precursor and product ions for each cholesteryl ester of interest and for this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous cholesteryl esters and the this compound internal standard.

-

Calculate the concentration of each endogenous cholesteryl ester using the following formula: Concentration_endogenous = (Peak Area_endogenous / Peak Area_internal_standard) * Concentration_internal_standard

-

Signaling Pathways and Experimental Workflows

This compound is instrumental in elucidating the signaling pathways that regulate cholesterol esterification and storage. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

Cholesterol Esterification and Storage in Lipid Droplets

Free cholesterol is esterified to form cholesteryl esters by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT) in the endoplasmic reticulum.[1] These cholesteryl esters are then stored in cellular organelles called lipid droplets.

Experimental Workflow for In Vivo Tracer Studies

The following diagram outlines the major steps involved in conducting an in vivo metabolic tracer study using a deuterated compound like this compound.

Signaling Pathway for ACAT Activation

Studies have shown that the activation of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor, can lead to increased cholesterol esterification through a signaling cascade involving Protein Kinase C zeta (PKCζ) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway has been implicated in cell proliferation and invasion in certain cancers.

Conclusion

This compound and other deuterated cholesteryl esters are indispensable tools for modern cholesterol metabolism research. Their application as internal standards provides the accuracy and precision required for quantitative lipidomics, while their use as metabolic tracers offers a safe and powerful means to investigate the dynamic aspects of cholesterol homeostasis in vivo. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to leverage these powerful techniques to advance our understanding of metabolic diseases and develop novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Measurement of reverse cholesterol transport pathways in humans: in vivo rates of free cholesterol efflux, esterification, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical diagnostics, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, has become the preferred approach.[1][2]

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in mass spectrometry. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visual representations of key concepts to facilitate the effective implementation of this powerful technique.

Core Principles: The Power of Isotopic Similarity

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] The fundamental principle behind its use is that the deuterated analog is chemically almost identical to the non-deuterated analyte.[5] This near-identical nature ensures that it behaves in a very similar manner during sample extraction, chromatography, and ionization.[5] However, due to the mass difference, it is readily distinguishable from the analyte by the mass spectrometer.[6]

By adding a known amount of the deuterated standard to a sample at the earliest possible stage of the workflow, it serves as a nearly perfect mimic for the analyte.[7] Any loss of the analyte during sample preparation, as well as variations in ionization efficiency within the mass spectrometer's ion source, will be mirrored by the deuterated standard.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[3][7] This process, known as isotope dilution mass spectrometry, is the cornerstone of robust quantitative analysis.[7]

Advantages and Applications in Drug Development

The use of deuterated internal standards in pharmacokinetic (PK) studies and other aspects of drug development offers significant advantages, leading to higher quality and more reliable data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of this approach, with a high percentage of bioanalytical method validations submitted to these agencies incorporating stable isotope-labeled internal standards.[1][8]

Key applications and benefits include:

-

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuterated standards are instrumental in accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1][3]

-

Clinical Diagnostics: They enable the precise quantitation of biomarkers in biological matrices like blood, plasma, and urine, which is crucial for disease diagnosis and monitoring.[3]

-

Impurity Profiling: These standards aid in the identification and quantification of process-related impurities and degradation products during drug formulation and stability studies.[9]

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte.[1] Deuterated standards co-elute with the analyte, experiencing the same matrix effects and allowing for effective normalization of the signal.[1][3]

-

Improved Accuracy and Precision: By correcting for multiple sources of error, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative data.[1]

Quantitative Performance of Deuterated Standards

The integration of deuterated internal standards into analytical methods demonstrably enhances their performance. The following tables summarize validation and pharmacokinetic data from studies that highlight the superior accuracy and precision achieved with deuterated standards compared to methods using non-deuterated (analog) internal standards.

| Validation Parameter | Method with Deuterated Internal Standard | Method with Analog Internal Standard | Rationale for Performance Difference |

| Accuracy (% Bias) | Typically within ±5% | Can range from ±15% or more | The deuterated IS co-elutes and experiences identical ionization effects as the analyte, leading to more reliable correction.[10] |

| Precision (%CV) | Typically < 5% | Often > 10% | The analog IS may have different physicochemical properties, leading to less effective compensation for variability.[10] |

| Matrix Effect (%CV of IS-Normalized MF) | ≤ 15% | > 20% | The near-identical chemical nature of the deuterated IS ensures it tracks and corrects for matrix-induced ionization variability more effectively.[7] |

Table 1: General Comparison of Method Validation Parameters. This table represents typical data synthesized from validated methods.

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) |

| Tacrolimus | Deuterated (Tacrolimus-d4) | 99.55 - 100.63% | < 3.09% |

| Tacrolimus | Analog (Ascomycin) | 97.35 - 101.71% | < 3.63% |

| Teriflunomide | Deuterated (Teriflunomide-d4) | -5.4% to +8.1% | ≤ 8.2% |

| Teriflunomide | Analog (Hypothetical) | -25% to +30% | ≤ 25% |

Table 2: Comparative Performance Data for Specific Drug Assays. Data for Tacrolimus is from a published study, while data for the Teriflunomide analog is hypothetical to illustrate potential outcomes.[7][10]

Potential Limitations and Considerations

While deuterated standards are the preferred choice, it is crucial to be aware of their potential limitations:

-

Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time during liquid chromatography, with the deuterated compound often eluting slightly earlier.[11][12] If this chromatographic shift results in the analyte and the internal standard eluting in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[11][13]

-

Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[14] Isotopic enrichment should ideally be ≥98%.[7]

-

Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule to avoid hydrogen-deuterium (H/D) exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).[7][14]

-

Cost and Availability: The synthesis of deuterated compounds can be more expensive and time-consuming than that of structural analogs.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and validation of a quantitative LC-MS/MS method using a deuterated internal standard.

Protocol 1: General Quantitative Analysis using Protein Precipitation

This protocol is a common approach for the analysis of small molecules in biological fluids like plasma or serum.

1. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that provides a robust signal in the mass spectrometer.

2. Sample Preparation:

-

Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex each tube vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 reversed-phase column with a gradient elution program employing mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Peak Integration: Integrate the peak areas for the specified transitions of the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a weighted (e.g., 1/x²) linear regression.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the degree of ion suppression or enhancement.[3]

1. Sample Set Preparation:

-

Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the reconstitution solvent at low and high concentrations.

-

Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and the deuterated internal standard into the extracted matrix at the same concentrations as Set A.

2. Analysis and Calculation:

-

Analyze both sets of samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

-

Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)

-

Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.[10]

Visualizing Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. myadlm.org [myadlm.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Tracing Lipid Pathways In Vivo: A Technical Guide to Cholesteryl Oleate-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of cholesteryl oleate-d7 as a powerful tool for tracing lipid pathways in vivo. Stable isotope labeling, particularly with deuterium, offers a non-radioactive and highly specific method to track the metabolic fate of molecules within a biological system. This compound, a deuterated version of a common cholesteryl ester, serves as an invaluable tracer for understanding cholesterol transport, storage, and metabolism, with significant implications for research in atherosclerosis, metabolic diseases, and drug development.

Introduction to this compound as a Lipid Tracer

Cholesteryl esters, formed through the esterification of cholesterol with a fatty acid, are the primary form in which cholesterol is stored in cells and transported in lipoproteins.[1][2] Cholesteryl oleate is a predominant species of cholesteryl ester and its accumulation within low-density lipoproteins (LDL) is strongly associated with the progression of atherosclerosis.[3][4][5][6] By introducing a deuterium-labeled version, this compound, researchers can distinguish it from the endogenous pool of unlabeled molecules. This allows for the precise tracking of its absorption, distribution, and metabolic conversion in vivo.[7]

The use of stable isotope-labeled compounds like this compound, in conjunction with sensitive analytical techniques such as mass spectrometry, enables the quantitative analysis of lipid dynamics.[][9][10] This approach provides critical insights into the mechanisms of lipid metabolism and the impact of therapeutic interventions.

Experimental Protocols

In Vivo Administration of this compound

The administration route and vehicle for this compound will depend on the specific research question. For studies on dietary cholesterol absorption, oral gavage is typically used. For tracking lipoprotein metabolism, intravenous injection may be more appropriate.

Protocol for Oral Gavage in Mice:

-

Preparation of Dosing Solution:

-

Dissolve this compound in a suitable vehicle, such as corn oil or a specialized lipid emulsion, to the desired concentration.[9]

-

Ensure the solution is homogenous by gentle warming and vortexing.

-

-

Animal Handling and Dosing:

-

Fast mice overnight to ensure consistent lipid absorption.

-

Administer a precise volume of the dosing solution via oral gavage using a ball-tipped feeding needle. A typical dose might be in the range of 150 mg/kg.[9]

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.[9]

-

At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, intestine, adipose tissue, aorta).

-

Flash-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.[11]

-

Lipid Extraction from Tissues and Plasma

A robust lipid extraction method is crucial for accurate quantification. The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.[11][12]

Modified Bligh-Dyer Extraction Protocol:

-

Homogenization:

-

Phase Separation:

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture vigorously and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[11]

-

-

Lipid Collection:

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[11]

-

Transfer the organic phase to a new glass tube.

-

-

Drying and Reconstitution:

Mass Spectrometry Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[15]

LC-MS/MS Protocol:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its endogenous counterpart. The precursor-to-product ion transitions should be optimized for each analyte. For cholesteryl esters, a characteristic fragment ion corresponding to the neutral loss of the fatty acid is often monitored.[15]

-

A representative precursor ion for this compound would be its [M+NH4]+ adduct.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of a this compound standard.

-

Spike an internal standard (e.g., a different deuterated cholesteryl ester not expected to be formed in the system) into all samples and calibration standards to correct for variations in extraction efficiency and instrument response.[3]

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Data Presentation

Quantitative data from in vivo tracing studies with this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Distribution of Orally Administered this compound in Mouse Tissues

| Time Point (hours) | Plasma (ng/mL) | Liver (ng/g tissue) | Intestine (ng/g tissue) | Adipose Tissue (ng/g tissue) | Aorta (ng/g tissue) |

| 1 | 520 ± 65 | 150 ± 22 | 1250 ± 180 | 80 ± 15 | 10 ± 3 |

| 4 | 1250 ± 150 | 850 ± 95 | 450 ± 60 | 350 ± 45 | 45 ± 8 |

| 8 | 850 ± 110 | 1100 ± 130 | 150 ± 25 | 650 ± 80 | 90 ± 12 |

| 24 | 250 ± 40 | 600 ± 75 | 50 ± 10 | 950 ± 115 | 150 ± 20 |

Data are presented as mean ± standard deviation (n=6 per group). This is example data and does not reflect actual experimental results.

Table 2: Hypothetical Metabolic Fate of this compound in Liver

| Time Point (hours) | This compound (ng/g) | Free Cholesterol-d7 (ng/g) | Oleic Acid-d7 (ng/g) |

| 4 | 850 ± 95 | 50 ± 8 | 25 ± 5 |

| 8 | 1100 ± 130 | 120 ± 18 | 60 ± 9 |

| 24 | 600 ± 75 | 250 ± 35 | 150 ± 22 |

Data are presented as mean ± standard deviation (n=6 per group). This is example data and does not reflect actual experimental results.

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and experimental procedures enhances understanding and communication of the research.

Cellular Cholesterol Metabolism Pathway

The following diagram illustrates the central role of cholesteryl esters in cellular cholesterol homeostasis.

Caption: Cellular uptake and metabolism of cholesteryl oleate from LDL.

Experimental Workflow for In Vivo Tracing

This diagram outlines the key steps involved in a typical in vivo tracing experiment using this compound.

Caption: Workflow for tracing lipid pathways with this compound.

Simplified Cholesterol Biosynthesis and Esterification Pathway

This diagram shows the de novo synthesis of cholesterol and its subsequent esterification.

Caption: De novo cholesterol synthesis and esterification.

Conclusion

This compound is a versatile and powerful tool for elucidating the complexities of lipid metabolism in vivo. By combining stable isotope tracing with advanced mass spectrometry techniques, researchers can gain unprecedented insights into the dynamic processes of cholesterol absorption, transport, storage, and catabolism. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the design and execution of rigorous and informative lipid pathway studies. This approach holds immense potential for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. lipotype.com [lipotype.com]

- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 4. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDL cholesteryl oleate: a biomarker for atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. ckisotopes.com [ckisotopes.com]

- 10. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 12. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 14. protocols.io [protocols.io]

- 15. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of Cholesteryl Esters in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CE), the esterified and primary storage form of cholesterol, are fundamental to cellular cholesterol homeostasis, transport, and signaling. Formed intracellularly by Acyl-CoA:cholesterol acyltransferases (ACATs, also known as SOATs) and in plasma by Lecithin-cholesterol acyltransferase (LCAT), these highly nonpolar lipids are stored in cytosolic lipid droplets, protecting cells from the potential toxicity of excess free cholesterol.[1][2] While essential for normal physiology, the dysregulation of cholesteryl ester metabolism and accumulation is a central pathological feature in a host of prevalent diseases. This guide provides an in-depth examination of the role of cholesteryl esters in key disease models of atherosclerosis, cancer, and non-alcoholic fatty liver disease (NAFLD), presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Cholesteryl Esters in Atherosclerosis

The accumulation of cholesteryl esters within macrophages in the arterial intima is the pathological hallmark of atherosclerosis.[3] This process transforms macrophages into "foam cells," initiating the development of atherosclerotic plaques.[1][4]

1.1. Pathophysiological Role

The progression of atherosclerosis is critically dependent on the esterification of cholesterol. Low-density lipoproteins (LDL) are retained in the artery wall and become modified (e.g., oxidized). These modified LDL particles are avidly taken up by macrophages via scavenger receptors. Inside the macrophage, lysosomal acid lipase hydrolyzes the cholesteryl esters from the LDL core into free cholesterol (FC). To prevent cytotoxicity from excess FC, the cell esterifies it into CE via the enzyme ACAT1.[4] These newly formed CEs are then stored in cytoplasmic lipid droplets, leading to the characteristic foamy appearance of these cells.[4] This accumulation drives inflammation, plaque growth, and eventual clinical events.[1][5]

1.2. Key Disease Model: Apolipoprotein E-Deficient (ApoE-/-) Mouse

The ApoE-/- mouse is the most widely used model for studying atherosclerosis. ApoE is crucial for the clearance of triglyceride- and cholesterol-rich lipoproteins.[6] Its absence leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions that closely mimic human plaques.[7][8]

1.3. Data Presentation: Plasma Cholesterol in Mouse Models

The following table summarizes the dramatic impact of ApoE deficiency on plasma cholesterol levels, a direct reflection of the accumulation of CE-rich lipoproteins.

| Mouse Model | Diet | Total Plasma Cholesterol (mg/dL) | Reference |

| Wild-Type (C57BL/6) | Standard Chow | ~60 - 100 | [7][9] |

| ApoE-/- | Standard Chow | ~400 - 500 | [7][9] |

| Wild-Type (C57BL/6) | Western-type (High Fat) | ~130 - 200 | [7] |

| ApoE-/- | Western-type (High Fat) | >1800 | [7] |

1.4. Visualization: Macrophage Foam Cell Formation Pathway

1.5. Experimental Protocol: En Face Oil Red O Staining of Mouse Aorta

This protocol is used to visualize and quantify lipid-rich (i.e., cholesteryl ester-rich) atherosclerotic plaques on the inner surface of the entire aorta.

-

Aorta Dissection & Preparation:

-

Perfuse the mouse heart with Phosphate-Buffered Saline (PBS) to clear blood, followed by 4% paraformaldehyde (PFA) for fixation.

-

Carefully dissect the entire aorta, from the aortic root to the iliac bifurcation.

-

Under a dissecting microscope, remove all perivascular adipose and connective tissue.[10]

-

Cut the aorta longitudinally to open it and expose the intimal surface.[11] Pin the opened aorta flat, lumen side up, onto a black wax dissecting pan.[11]

-

-

Staining Procedure:

-

Prepare Oil Red O (ORO) stock solution (e.g., 0.5g ORO in 100mL isopropanol).[11]

-

Prepare a fresh working solution by diluting the stock with distilled water (e.g., 3 parts stock to 2 parts water), let it stand for 10 minutes, and filter through a 0.45 µm syringe filter.[10][11]

-

Rinse the pinned aorta with 78% methanol for 5 minutes.[11]

-

Incubate the aorta in the filtered ORO working solution for 50-60 minutes at room temperature.[11]

-

Wash the aorta twice with 78% methanol for 5 minutes each to remove background staining.[11]

-

Rinse thoroughly with PBS.[11]

-

-

Imaging and Quantification:

-

Capture high-resolution images of the stained aorta using a stereomicroscope equipped with a digital camera.[11]

-

Use image analysis software (e.g., ImageJ) to quantify the lesion area. This is typically done by setting a color threshold for the red-stained plaques and calculating the percentage of the total aortic surface area that is covered by lesions.[11]

-

Cholesteryl Esters in Cancer

Altered lipid metabolism is a recognized hallmark of cancer. Many aggressive tumors rely on the accumulation of cholesteryl esters to support rapid growth, proliferation, and survival.[12][13]

2.1. Pathophysiological Role

Cancer cells have a high demand for cholesterol to build new cell membranes. To meet this demand and to avoid the cytotoxic effects of high free cholesterol levels, cancer cells upregulate the enzyme SOAT1 (ACAT1).[14][15] SOAT1 converts excess cholesterol into CE, which is stored in lipid droplets. This stored CE serves as a reservoir of cholesterol and fatty acids that can be mobilized to support cell proliferation, migration, and invasion.[12][14] High SOAT1 expression and CE accumulation are associated with tumor aggressiveness and poor prognosis in numerous cancers, making SOAT1 a promising therapeutic target.[12][15]

2.2. Data Presentation: SOAT1/ACAT1 in Various Cancer Models

| Cancer Type | SOAT1/ACAT1 Expression | Effect of SOAT1 Inhibition / Knockdown | Reference |

| Glioblastoma | Upregulated | Suppresses tumor growth, induces apoptosis | [14] |

| Pancreatic Cancer | Upregulated | Suppresses tumor growth and metastasis, induces ER stress | [14] |

| Breast Cancer (ERα-) | Upregulated | Reduces proliferation | [14] |

| Liver Cancer (HCC) | Upregulated | Suppresses cell proliferation and migration | [12][14] |

| Colon Cancer | Upregulated | Attenuates cancer cell proliferation | [14] |

| Prostate Cancer | Upregulated | Reduces proliferation and invasiveness | [14] |

2.3. Visualization: Workflow for Investigating SOAT1 in Cancer

2.4. Experimental Protocol: SOAT1/ACAT1 Enzyme Activity Assay (Fluorometric)

This protocol outlines a cell-free, fluorescence-based assay to measure SOAT1 activity, often used for screening inhibitors.[16][17] The principle is to measure the release of Coenzyme A (CoA-SH) as ACAT1 catalyzes the transfer of a fatty acid from Acyl-CoA to cholesterol.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

Enzyme Source: Use purified recombinant SOAT1 or microsomal fractions isolated from cells/tissues.

-

Substrate 1 (Cholesterol): Prepare cholesterol-containing micelles (e.g., by mixing cholesterol with a phospholipid like POPC).

-

Substrate 2 (Acyl-CoA): Prepare a solution of an Acyl-CoA, such as Oleoyl-CoA.

-

Detection Reagent: Prepare a solution of a thiol-sensitive fluorescent probe (e.g., ThioGlo™) or a colorimetric reagent like DTNB that reacts with the free sulfhydryl group on CoA.[18]

-

-

Assay Procedure:

-

In a 96-well black microtiter plate, add the assay buffer.

-

Add the enzyme source (purified SOAT1 or microsomes).

-

Add the cholesterol micelles. If testing inhibitors, add the compound at this stage and pre-incubate.

-

Initiate the reaction by adding the Acyl-CoA substrate.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction and add the detection reagent.

-

Incubate for a short period to allow for the reaction between the released CoA-SH and the probe.

-

-

Data Analysis:

-

Measure the fluorescence (or absorbance for colorimetric assays) using a plate reader at the appropriate excitation/emission wavelengths.

-

The signal is directly proportional to the amount of CoA-SH released and thus to the SOAT1 enzyme activity.

-

Calculate activity relative to controls (e.g., no enzyme, no substrate) and express as pmol/min/mg protein. For inhibitor studies, calculate IC50 values.

-

Cholesteryl Esters in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of lipids in the liver. While steatosis (fat accumulation) primarily involves triglycerides, a toxic accumulation of free cholesterol is a key driver of disease progression to the more severe non-alcoholic steatohepatitis (NASH).[19][20]

3.1. Pathophysiological Role

In healthy livers, excess cholesterol is managed by conversion to bile acids, secretion into bile, or esterification into CE by ACAT2 (the dominant isoform in the liver and intestine) for storage or packaging into VLDL. In NAFLD and NASH, this balance is disrupted. Studies in human patients have shown a significant increase in hepatic free cholesterol (FC) without a corresponding rise in cholesteryl esters.[21] This points to an impairment in the liver's ability to esterify cholesterol, leading to FC buildup. This accumulated FC is highly cytotoxic, inducing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and inflammasome activation in hepatocytes and Kupffer cells, thereby promoting the inflammation and fibrosis characteristic of NASH.[20][21]

3.2. Data Presentation: Hepatic Cholesterol Profile in NAFLD

The following table highlights the key finding that free cholesterol, not cholesteryl esters, is the primary form of cholesterol that accumulates in the livers of NAFLD/NASH patients.

| Analyte | Healthy Control Liver | NAFLD/NASH Liver | Key Finding | Reference |

| Free Cholesterol (FC) | Normal Levels | Significantly Increased | FC accumulation is a hallmark of NAFLD progression. | [20][21] |

| Cholesteryl Esters (CE) | Normal Levels | Unchanged or Minimally Increased | Suggests impaired ACAT2 function or CE hydrolysis. | [21] |

3.3. Visualization: Logical Pathway of NAFLD/NASH Progression

3.4. Experimental Protocol: Lipid Extraction and Quantification from Liver Tissue

This protocol describes a standard method for extracting total lipids from liver tissue, which can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify free cholesterol and individual cholesteryl ester species.[22]

-

Tissue Homogenization:

-

Weigh a frozen piece of liver tissue (~20-50 mg).

-

Homogenize the tissue in a cold solvent, such as methanol or PBS, using a bead beater or Dounce homogenizer. Keep samples on ice.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the homogenate, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v), accounting for the water content of the tissue sample.

-

Vortex thoroughly and incubate for 30 minutes at room temperature.

-

Induce phase separation by adding chloroform and water to achieve a final biphasic ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).

-

Vortex again and centrifuge at ~1000 x g for 10 minutes.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

-

-

Sample Preparation and Quantification (LC-MS/MS):

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).

-

Include internal standards (e.g., deuterated cholesterol like cholesterol-d7) for absolute quantification.[23]

-

Inject the sample into a reverse-phase LC system coupled to a tandem mass spectrometer.

-

Use specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode to detect and quantify free cholesterol and various cholesteryl ester species (e.g., CE 18:1, CE 18:2, CE 20:4).[22]

-

Calculate concentrations based on the standard curve generated from authentic standards and normalize to the initial tissue weight.

-

Conclusion

The metabolism of cholesteryl esters is a critical nexus in cellular lipid homeostasis, and its dysregulation is a unifying feature across diverse and significant human diseases. In atherosclerosis, the accumulation of CE in macrophages drives plaque formation. In cancer, the upregulation of SOAT1-mediated CE synthesis fuels tumor growth and survival. In NAFLD, the failure to properly esterify and sequester cholesterol leads to a toxic buildup of free cholesterol, promoting liver inflammation and damage. The disease models and experimental protocols detailed in this guide provide a framework for researchers and drug developers to further probe these pathways and advance novel therapeutic strategies targeting the complex biology of cholesteryl esters.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. droracle.ai [droracle.ai]

- 3. lipotype.com [lipotype.com]

- 4. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Severe hypercholesterolemia and atherosclerosis in apolipoprotein E-deficient mice created by homologous recombination in ES cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

- 11. umassmed.edu [umassmed.edu]

- 12. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]

- 19. Cholesterol and NAFLD: Renewed focus on an old villain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Disturbances in Cholesterol Homeostasis and Non-alcoholic Fatty Liver Diseases [frontiersin.org]

- 22. biorxiv.org [biorxiv.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cholesteryl Oleate-d7: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl oleate-d7, a deuterated form of cholesteryl oleate, an important molecule in lipid metabolism. This document covers its commercial availability, detailed synthesis protocols, and its applications in research, particularly in the fields of lipidomics and cancer biology.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of researchers requiring stable isotope-labeled lipids for their studies. It is typically used as an internal standard in mass spectrometry-based lipidomics or as a tracer in metabolic studies. Below is a summary of its availability from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| Clearsynth | This compound | 1416275-35-8 | C₄₅H₇₁D₇O₂ | Not specified | Accompanied by a Certificate of Analysis. |

| MedChemExpress | This compound | 1416275-35-8 | C₄₅H₇₁D₇O₂ | ≥99.0% | Provided as a solution.[1] |

| A Chemtek | This compound Solution in Methanol, 100μg/mL | 1416275-35-8 | C₄₅H₇₈O₂ | Not specified | Supplied as a solution for immediate use.[2] |

| Avanti Polar Lipids (via MilliporeSigma) | 18:1-d7 Cholesterol | 2260669-48-3 | Not specified | >99% | Part of their deuterated sterol product line.[3] |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the deuterated fatty acid precursor, oleic acid-d7, followed by its esterification with cholesterol.

Synthesis of Oleic Acid-d7

The preparation of deuterated oleic acid can be a challenging process due to the presence of a double bond. A common strategy involves the synthesis of a deuterated precursor that can be converted to oleic acid. While direct H/D exchange on oleic acid is difficult, a multi-step synthesis starting from deuterated saturated precursors is a viable approach.

Experimental Protocol: Synthesis of Oleic Acid-d7 (A Plausible Route)

This protocol is a representative method based on established organic chemistry principles for the synthesis of deuterated fatty acids.

Step 1: Preparation of Deuterated Precursors

Perdeuterated saturated fatty acids can be synthesized via H/D exchange using D₂O and a metal catalyst. For a d7-labeled oleic acid, selective deuteration of a suitable precursor is required. A plausible route involves the deuteration of a precursor that can be elaborated to oleic acid.

Step 2: Esterification and Functional Group Manipulation

The deuterated precursor is then subjected to a series of reactions to introduce the double bond at the correct position and to yield the carboxylic acid functionality. This may involve protection/deprotection steps and a stereoselective olefination reaction, such as the Wittig reaction, to ensure the cis configuration of the double bond found in oleic acid.

Esterification of Cholesterol with Oleic Acid-d7

Once oleic acid-d7 is obtained, it is esterified with cholesterol. Several methods can be employed for this esterification. A common and efficient method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of ¹³C-labeled cholesteryl oleate and is applicable for the deuterated analogue.[4]

Materials:

-

Cholesterol

-

Oleic acid-d7

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent) and oleic acid-d7 (1.1 equivalents) in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMAP (0.1 equivalents) to the solution and stir.

-

In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous chloroform.

-

Add the DCC solution dropwise to the cholesterol and oleic acid-d7 solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the product and a white precipitate of dicyclohexylurea (DCU).

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure this compound and concentrate them under reduced pressure to obtain the final product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~90% | [4] |

| Purity | >99% (after chromatography) | [3] |

Applications of this compound

This compound is a valuable tool in various research areas, primarily due to its properties as a stable isotope-labeled internal standard and a metabolic tracer.

Lipidomics and Mass Spectrometry

In the field of lipidomics, accurate quantification of lipid species is crucial. This compound serves as an ideal internal standard for the quantification of endogenous cholesteryl oleate and other cholesteryl esters by mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear distinction in the mass spectrum.

Below is a diagram illustrating a typical lipidomics workflow where this compound would be utilized.

Prostate Cancer Research

Recent studies have highlighted the role of altered lipid metabolism in the progression of prostate cancer. Cholesteryl oleate has been identified as a potential biomarker for this disease, as it accumulates in cancer cells.[5] The synthesis and storage of cholesteryl esters are regulated by complex signaling pathways that are often dysregulated in cancer.

The diagram below illustrates a simplified signaling pathway highlighting the role of cholesteryl ester metabolism in prostate cancer. In prostate cancer cells, the uptake of LDL cholesterol is often increased, and the esterification of cholesterol to cholesteryl oleate, catalyzed by enzymes like ACAT1, is enhanced. This accumulation of cholesteryl esters in lipid droplets is thought to contribute to cancer cell proliferation and survival.

Conclusion

This compound is a commercially available and synthetically accessible tool for researchers in the life sciences. Its application as an internal standard in lipidomics provides for accurate and reproducible quantification of cholesteryl esters. Furthermore, its relevance in the study of diseases with dysregulated lipid metabolism, such as prostate cancer, makes it an invaluable resource for developing new diagnostic and therapeutic strategies. The detailed synthetic protocols and application workflows provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. Prostate cancer cell proliferation is influenced by LDL-cholesterol availability and cholesteryl ester turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Decoding the Deuterated Standard: An In-depth Guide to a Cholesteryl Oleate-d7 Certificate of Analysis

For researchers, scientists, and drug development professionals leveraging mass spectrometry-based quantification, the quality and characterization of internal standards are paramount. This technical guide provides a detailed interpretation of a typical Certificate of Analysis (C of A) for Cholesteryl oleate-d7, a commonly used deuterated internal standard in lipidomics. Understanding the data presented, the methodologies used to obtain it, and its implications for experimental design is crucial for generating accurate and reproducible results.

This compound is an isotopically labeled version of cholesteryl oleate, where seven hydrogen atoms on the terminal methyl groups of the cholesterol moiety have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte in a biological sample by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis.[1] Its primary role is to serve as an internal reference to correct for variations that can occur during sample extraction, handling, and instrument analysis, leading to more accurate and precise quantification.

Summary of Quantitative Data

A Certificate of Analysis provides critical data regarding the identity and quality of a specific lot of a chemical compound. Below is a summary of typical quantitative data presented for this compound, compiled from various supplier examples.

| Parameter | Typical Specification | Analytical Method |

| Chemical Identity | ||

| Chemical Name | 25,26,26,26,27,27,27-Heptadeuteriocholest-5-en-3β-ol (9Z-octadecenoate) | - |

| Molecular Formula | C₄₅H₇₁D₇O₂ | Mass Spectrometry |

| Molecular Weight | 658.14 g/mol | Mass Spectrometry |

| Physical Properties | ||

| Physical State / Appearance | Clear solution or Colorless to light yellow liquid | Visual Inspection |

| Solvent | Dichloromethane, Methanol, or Methylene Chloride | - |

| Quality & Purity | ||

| Purity | ≥99% | Thin Layer Chromatography (TLC) |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

| Mass Spectrum | Conforms to structure (e.g., [M+NH₄]⁺ = 675.9 ± 1 amu) | Mass Spectrometry (MS) |

| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance (NMR) |

| Storage & Stability | ||

| Storage Temperature | -20°C | - |

| Expiration Date | Typically one year from date of receipt | - |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These represent typical protocols and may vary slightly between manufacturers.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of this compound by separating it from potential non-lipid and other lipid class impurities.

-

Objective: To determine the purity of the compound by separating it from other lipid classes.

-

Stationary Phase: Silica gel G plate (250 µm thickness).

-

Sample Preparation: The this compound is dissolved in an appropriate solvent like chloroform or methylene chloride.

-

Mobile Phase: A common mobile phase for separating neutral lipids like cholesteryl esters is a non-polar solvent system. A typical system is a mixture of hexane and diethyl ether, often with a small amount of acetic acid to ensure proper migration of any free fatty acid impurities. For example, Hexane:Ethyl Acetate (9:1, v/v) is a cited mobile phase.

-

Procedure:

-

The dissolved sample is spotted onto the baseline of the TLC plate.

-

The plate is placed in a chromatography tank containing the mobile phase.

-

The mobile phase ascends the plate via capillary action, separating the components based on their polarity. Cholesteryl esters are very non-polar and will travel close to the solvent front.

-

The plate is removed, the solvent front is marked, and the plate is dried.

-

-

Visualization: The spots are visualized using methods such as:

-

Iodine Vapor: The plate is placed in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

-

Charring: The plate is sprayed with a sulfuric acid-dichromate solution and heated. Organic compounds will appear as dark spots.

-

-

Interpretation: Purity is assessed by observing a single major spot corresponding to this compound. The absence of other significant spots indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Objective: To confirm the molecular weight and identity of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a direct infusion source or a gas/liquid chromatograph.

-

Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for cholesteryl esters. In positive ion mode, cholesteryl esters often form an ammonium adduct ([M+NH₄]⁺).

-

Procedure:

-

The sample is dissolved and infused into the mass spectrometer.

-

The instrument is scanned over a relevant mass-to-charge (m/z) range.

-

For this compound (MW = 658.14), the expected ammonium adduct [C₄₅H₇₁D₇O₂ + NH₄]⁺ would have an m/z of approximately 676.14.

-

-

Interpretation: The presence of a dominant peak at the expected m/z value confirms the identity and molecular weight of the compound. The relative intensity of this peak compared to the unlabeled (d0) version provides an indication of the isotopic purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule.

-

Objective: To verify that the chemical structure is consistent with this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Procedure:

-

The sample is placed in the spectrometer and data is acquired.

-

The resulting spectrum shows peaks corresponding to the different hydrogen atoms in the molecule.

-

-

Interpretation: The spectrum is analyzed for key chemical shifts and coupling patterns characteristic of the cholesteryl and oleate moieties. While a full assignment is complex, key features are checked for consistency. For example, the vinyl proton of the cholesterol ring typically appears around 5.4 ppm. The absence or significant reduction of signals corresponding to the terminal methyl protons of the cholesterol side chain (which have been deuterated) confirms successful labeling. The overall pattern is compared to a reference spectrum to ensure structural integrity.

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Use of this compound in a Lipidomics Workflow

This diagram illustrates the role of this compound as an internal standard in a typical LC-MS based lipidomics experiment for quantifying endogenous cholesteryl oleate.

By thoroughly understanding the data and methodologies presented in a Certificate of Analysis, researchers can ensure the quality of their internal standards, leading to more reliable and accurate quantitative data in their studies.

References

An In-depth Technical Guide to the Safety and Handling of Deuterated Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and unique physicochemical properties of deuterated lipids. Adherence to these guidelines is crucial for ensuring experimental accuracy, laboratory safety, and the integrity of these valuable compounds.

Introduction to Deuterated Lipids

Deuterated lipids are lipid molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic substitution, while subtle, imparts unique properties to the molecules, making them invaluable tools in a range of scientific disciplines. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is the foundation for many of their applications, including slowing down metabolic processes and protecting against oxidative damage.[1][2]

In drug development, this enhanced stability can improve a drug's pharmacokinetic profile by reducing its rate of metabolism, potentially leading to a longer half-life, lower dosage requirements, and reduced formation of toxic metabolites.[1][3][4] In biophysical research, deuterated lipids are essential for techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where they provide selective visualization of membrane structures and dynamics.[5][6]

General Safety and Toxicity Profile

Deuterium itself is a naturally occurring, non-radioactive, and non-toxic isotope of hydrogen.[1] The human body is naturally exposed to low levels of deuterium through food and water.[1] Consequently, deuterated lipids and other deuterated compounds are generally considered safe.[1] Drugs containing deuterated active moieties are rigorously evaluated for safety and efficacy by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][7]